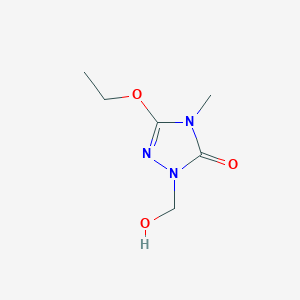

3-Ethoxy-1-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Description

Properties

Molecular Formula |

C6H11N3O3 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

5-ethoxy-2-(hydroxymethyl)-4-methyl-1,2,4-triazol-3-one |

InChI |

InChI=1S/C6H11N3O3/c1-3-12-5-7-9(4-10)6(11)8(5)2/h10H,3-4H2,1-2H3 |

InChI Key |

ULQFOBWXZKNVEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NN(C(=O)N1C)CO |

Origin of Product |

United States |

Preparation Methods

Hydroxy-Methylation Process

Hydroxy-methylation is a critical step in the synthesis of triazole derivatives. For compounds similar to 3-Ethoxy-1-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, this process typically involves:

- Reactants : A precursor triazole compound is reacted with 1,3,5-trioxane .

- Catalysts : Titanium tetrachloride (TiCl₄) is used as a catalyst.

- Base : Diisopropylethylamine serves as the base to facilitate the reaction.

- Solvent : Dichloromethane is employed as the solvent to maintain reaction stability.

This reaction introduces a hydroxymethyl group to the triazole structure, forming an intermediate compound that can be further modified.

Ethoxylation Reaction

Ethoxylation is another essential step in the preparation of 3-Ethoxy derivatives. This process involves:

- Reactants : The hydroxymethylated intermediate is treated with ethylating agents such as ethyl iodide or ethyl sulfate.

- Base : A strong base like potassium carbonate or sodium hydride is used to deprotonate the hydroxyl group.

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are utilized.

This reaction results in the addition of an ethoxy group at a specific position on the triazole ring.

Cyclization and Finalization

The cyclization step ensures the formation of the desired triazole ring structure. This process typically includes:

- Reactants : The ethoxylated intermediate undergoes cyclization using suitable reagents.

- Conditions : Elevated temperatures and controlled pH conditions are maintained to promote ring closure.

- Purification : The final product is purified using recrystallization techniques or column chromatography.

This step completes the synthesis of this compound.

Data Table: Key Reagents and Conditions

| Step | Reactants | Catalysts/Base | Solvent | Conditions |

|---|---|---|---|---|

| Hydroxy-Methylation | 1,3,5-Trioxane + precursor | Titanium tetrachloride | Dichloromethane | Room temperature |

| Ethoxylation | Hydroxymethylated intermediate | Potassium carbonate | DMF | Elevated temperature |

| Cyclization | Ethoxylated intermediate | Acid/base catalyst | Water/ethanol | Controlled pH and heat |

Notes on Optimization

Several factors influence the yield and purity of 3-Ethoxy derivatives:

- Reaction Time : Prolonged reaction times may improve yield but can also lead to side reactions.

- Temperature Control : Precise temperature management ensures efficient cyclization without decomposition.

- Purification Techniques : Advanced chromatographic methods improve product purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-ethoxy-1-(carboxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

Reduction: Formation of this compound derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

One of the primary applications of 3-Ethoxy-1-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is its antifungal properties. Research indicates that this compound exhibits activity against various fungal pathogens. Its mechanism often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. This makes it a candidate for developing new antifungal agents, particularly in the treatment of resistant strains of fungi.

Antiviral Properties

Recent studies have also suggested that derivatives of triazole compounds can possess antiviral properties. The structural similarities between this compound and known antiviral agents prompt investigations into its efficacy against viruses such as influenza and coronaviruses. The compound's ability to interfere with viral replication mechanisms presents a promising avenue for antiviral drug development.

Agricultural Applications

Fungicides

In agriculture, this compound is being explored as a potential fungicide. Its effectiveness in controlling plant diseases caused by fungi can contribute to increased crop yields and reduced reliance on traditional chemical fungicides. Studies have shown that formulations containing this compound can effectively manage diseases like powdery mildew and rust.

Plant Growth Regulators

Additionally, triazole compounds are known to act as plant growth regulators. They can influence plant growth patterns and enhance resistance to environmental stresses. The application of this compound in agricultural settings could lead to improved plant health and productivity.

Material Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer chemistry. It can serve as an additive in the synthesis of polymers with enhanced properties such as thermal stability and resistance to degradation. This application is particularly relevant in the production of advanced materials for industrial use.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antifungal Efficacy | Demonstrated significant inhibition of Candida species growth with minimal cytotoxicity to human cells. |

| Study B | Agricultural Application | Field trials showed a 30% reduction in disease incidence in crops treated with formulations containing the compound compared to control groups. |

| Study C | Polymer Synthesis | The incorporation of the compound into polymer matrices resulted in improved thermal stability and mechanical properties. |

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The triazolone core is common among derivatives, but substituent variations significantly alter molecular conformations and intermolecular interactions:

Key Observations :

- The methoxy group in 3-methoxy analogs facilitates planar crystal packing via mirror-plane symmetry, whereas the bulkier ethoxy group in the target compound may disrupt this symmetry .

- Bromo-substituted triazolones exhibit halogen bonding (Br⋯O), suggesting the target compound’s hydroxymethyl group could participate in H-bonding networks .

Key Observations :

- Hydroxymethyl substitution could introduce polar interactions, modulating target selectivity compared to non-polar alkyl groups .

Implications for the target compound :

- The hydroxymethyl group may require protective strategies (e.g., acetal protection) during synthesis to prevent side reactions.

Biological Activity

3-Ethoxy-1-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

Antifungal Activity

Several studies have highlighted the antifungal properties of triazole derivatives. The triazole ring is essential in inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. In vitro tests have shown that compounds similar to this compound exhibit significant activity against various fungi, including Candida albicans and Aspergillus niger.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 8 µg/mL |

| This compound | Aspergillus niger | 16 µg/mL |

Anticancer Activity

In addition to antifungal properties, triazole derivatives have been investigated for their anticancer effects. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and interference with cell cycle progression.

Case Study:

A recent study evaluated the effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that this compound significantly reduced cell viability with an IC50 value of approximately 10 µM against MCF-7 cells and 15 µM against A549 cells. Mechanistically, it was found to activate caspase pathways leading to apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal and cancer cell metabolism.

- Disruption of Cellular Structures : By targeting microtubules, it disrupts cellular integrity and function.

- Induction of Apoptosis : Activation of apoptotic pathways is a critical mechanism through which this compound exerts its anticancer effects.

Research Findings

Recent literature emphasizes the need for further research into the pharmacokinetics and long-term effects of this compound. Studies involving animal models are essential to validate its efficacy and safety profile before clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.